

Xymedon: A Technical Guide to its Core Compound

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Compound of Interest

Compound Name:	Xymedon
Cat. No.:	B1683435

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Abstract

Xymedon, a derivative of pyrimidine, is a compound that has demonstrated significant potential in cellular regeneration and protection. This technical guide provides an in-depth overview of the core compound, focusing on its chemical properties, mechanism of action, pharmacokinetics, and the experimental evidence supporting its therapeutic effects. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental protocols, and visualization of its molecular pathways.

Physicochemical Properties

Xymedon, chemically known as 1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2-one, is a small molecule with the following properties:

Property	Value	Reference
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂	[1]
Molecular Weight	168.19 g/mol	[1]
CAS Number	14716-32-6	[2]
Appearance	Solid powder	[3]
Solubility	Soluble in DMSO	[3]
Purity	>98%	[3]
SMILES	CC1=CC(=NC(=O)N1CCO)C	[4]
InChI	InChI=1S/C8H12N2O2/c1-6-5-7(2)10(3-4-11)8(12)9-6/h5,11H,3-4H2,1-2H3	[4]

Synthesis

The synthesis of 2-hydroxy-4,6-dimethylpyrimidine, a precursor to **Xymedon**, can be achieved by reacting urea and acetylacetone in a lower alcohol containing hydrogen chloride. This reaction forms the hydrochloride of the pyrimidine derivative, which is then neutralized with an alkali metal hydroxide to yield the final product. This method is noted for its straightforward operation and high yield, making it suitable for industrial-scale production.

Pharmacokinetics

The pharmacokinetic profile of **Xymedon** has been studied in various species, including rats and humans. The key parameters are summarized below, highlighting the interspecies differences.

Parameter	Rat	Human	Reference
Administration	Intravenous, Oral, Subcutaneous	Not specified	[5]
Cmax	Varies with dose and route	Not specified	[5]
Tmax	Varies with dose and route	Not specified	[5]
AUC	Varies with dose and route	Not specified	[5]
Half-life (t _{1/2})	~1.9 h (IV)	Not specified	[5]
Clearance	High (4.15 L/hr/kg for IV)	Not specified	[5]

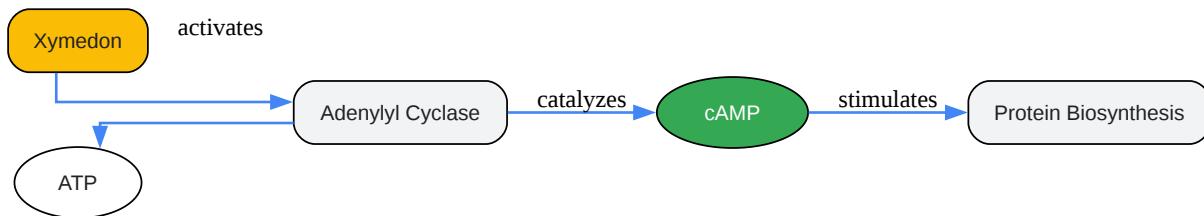
Note: Specific Cmax, Tmax, and AUC values were not detailed in the provided search results, but the studies indicate these parameters vary depending on the dosage and administration route.

Mechanism of Action

Xymedon exerts its therapeutic effects primarily through the modulation of intracellular signaling pathways involved in cell survival and apoptosis.

Activation of Adenylyl Cyclase and cAMP Pathway

One of the proposed mechanisms of **Xymedon** is the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) levels.[6] cAMP is a crucial second messenger that regulates a wide array of cellular processes, including metabolism and protein biosynthesis. The elevation of cAMP is thought to contribute to the regenerative effects of **Xymedon**.



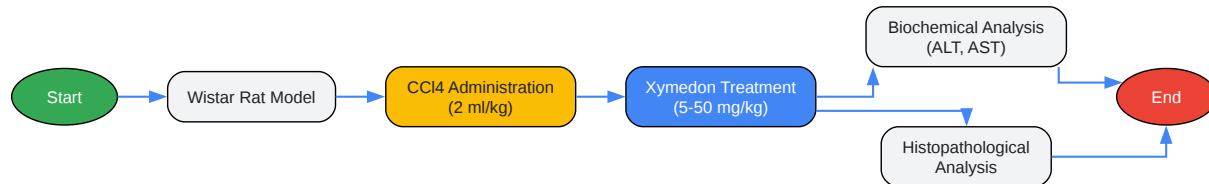
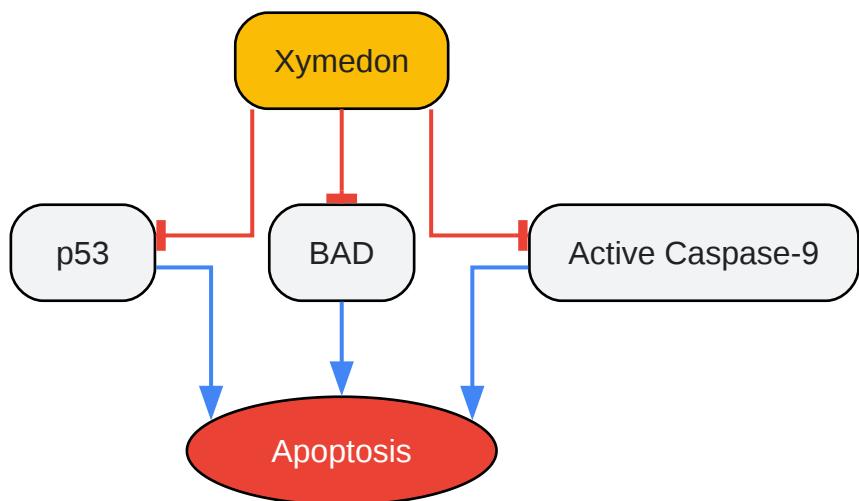
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Caption: Proposed activation of the adenylyl cyclase/cAMP pathway by **Xymedon**.

Anti-Apoptotic Effects

Xymedon has demonstrated significant anti-apoptotic properties, particularly in the context of liver injury. It has been shown to reduce the expression of key pro-apoptotic proteins.

Studies have indicated that **Xymedon** and its derivatives can decrease the levels of p53, a tumor suppressor protein that can induce apoptosis. Furthermore, it has been observed to reduce the expression of BAD (Bcl-2 associated death promoter) and the activity of caspase-9, an initiator caspase in the intrinsic apoptosis pathway.^[7]



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References

- 1. Study of Hepatoprotective Effects of Xymedon | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Video: Inducing Acute Liver Injury in Rats via Carbon Tetrachloride CCl4 Exposure Through an Orogastric Tube [jove.com]
- 4. Interspecies pharmacokinetics of xymedon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatoprotective Properties of New Xymedon Derivatives with a Modified Structural Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing inflammatory liver injury in an acute CCl4 model using dynamic 3D metabolic imaging of hyperpolarized [1-13C]pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
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